Orungal
Description
Historical Context of Its Discovery and Academic Research Trajectory
Itraconazole (B105839) was patented in 1978 and subsequently approved for medical use in the United States in 1992. wikipedia.org It was first synthesized in the early 1980s. drugbank.comnih.gov The development and marketing of the Sporanox brand, which contains itraconazole, were undertaken by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. wikipedia.org Academic research into itraconazole has explored its antifungal mechanisms, focusing on its interaction with fungal enzymes. drugbank.comnih.gov Beyond its established antifungal applications, recent academic research has investigated the potential repurposing of itraconazole for other therapeutic areas, including its activity against certain viruses like enterovirus 71 and its potential as an anticancer agent by inhibiting pathways such as the hedgehog pathway. wikipedia.orgnih.govacs.orgfrontiersin.org Studies have also examined the toxicodynamics of itraconazole to understand the relationship between its concentration and the probability of adverse events, providing a foundation for dosing strategies aimed at minimizing toxicity. oup.com
Nomenclature and Chemical Identity: Itraconazole (IUPAC name, CAS number, synonyms including Orungal)
Itraconazole is the established common name for this chemical compound. Its chemical identity is defined by its systematic nomenclature and identifiers such as the CAS number and PubChem CID.
The IUPAC name for itraconazole is (±)-1-[(RS)-sec-butyl]-4-[p-[4-[p-[[(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-Δ2-1,2,4-triazolin-5-one. wikipedia.org Another representation of the IUPAC name is 2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one. nih.govcitizendium.org
The CAS Registry Number for itraconazole is 84625-61-6. wikipedia.orgguidetopharmacology.orgctdbase.org
Itraconazole is known by several synonyms and trade names, reflecting its global use and various formulations. These include:
this compound nih.govotc-online-store.comwikipedia.org
Sporanox wikipedia.orgwikipedia.orgvocabulary.com
Hyphanox nih.govpharmgkb.org
Itrizole citizendium.orgnih.gov
Oriconazole nih.govcitizendium.org
Sporal citizendium.org
Sporonox citizendium.org
Triasporn citizendium.org
R 51211 guidetopharmacology.orgnih.gov
The molecular formula of itraconazole is C₃₅H₃₈Cl₂N₈O₄. wikipedia.orgnih.govcitizendium.org Its molecular weight is approximately 705.64 g/mol . wikipedia.orgfishersci.ie
Itraconazole is described as a white to slightly yellowish powder. sdrugs.com It is insoluble in water, very slightly soluble in alcohols, and freely soluble in dichloromethane. sdrugs.com It has a pKa of 3.70 and a log (n-octanol/water) partition coefficient of 5.66 at pH 8.1. sdrugs.com
Chemical Properties of Itraconazole
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | wikipedia.orgnih.govcitizendium.org |
| Molecular Weight | 705.64 g/mol | wikipedia.orgfishersci.ie |
| CAS Number | 84625-61-6 | wikipedia.orgguidetopharmacology.orgctdbase.org |
| Appearance | White to slightly yellowish powder | sdrugs.com |
| Solubility (Water) | Insoluble | sdrugs.com |
| Solubility (Alcohols) | Very slightly soluble | sdrugs.com |
| Solubility (Dichloromethane) | Freely soluble | sdrugs.com |
| pKa | 3.70 | sdrugs.com |
| log P (n-octanol/water) | 5.66 (at pH 8.1) | sdrugs.com |
| Melting Point | 165 °C (329 °F) | wikipedia.org |
Itraconazole is a racemic mixture of four diastereomers, consisting of two enantiomeric pairs, each possessing three chiral centers. nih.govpharmacompass.comchempure.in
Classification within Antifungal Chemical Classes (Triazoles)
Itraconazole is classified as a triazole antifungal agent. drugbank.comnih.govcitizendium.orgmims.com This class of antifungal drugs is characterized by the presence of a five-membered ring structure containing three nitrogen atoms. ebsco.com Triazoles are synthetic compounds used to treat fungal infections. beilstein-journals.org Compared to older antifungal agents like imidazoles, triazoles generally exhibit greater potency and specificity. ebsco.combeilstein-journals.org
The antifungal activity of triazoles, including itraconazole, stems from their ability to disrupt the synthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. nih.govebsco.com They achieve this by inhibiting cytochrome P-450-dependent enzymes, specifically 14α-demethylase, which is necessary for converting lanosterol (B1674476) to ergosterol. drugbank.comnih.govcitizendium.org The inhibition of this enzyme leads to the accumulation of methylated sterols and a deficiency of ergosterol, compromising the integrity and function of the fungal cell membrane. drugbank.com
Triazoles like itraconazole bind to the heme iron in the active site of the fungal 14α-demethylase enzyme. drugbank.com This interaction impedes the enzyme's function and the subsequent steps in ergosterol biosynthesis. drugbank.com
Other notable triazole antifungal agents include fluconazole (B54011), voriconazole (B182144), and posaconazole. ebsco.comacs.org While all triazoles share the core triazole ring structure and a similar mechanism of action targeting ergosterol synthesis, their specific chemical structures and side chains contribute to differences in their spectrum of activity, pharmacokinetic properties, and potential for drug interactions. beilstein-journals.org
Comparison of Azole Antifungal Classes
| Feature | Imidazoles | Triazoles |
| Azole Rings | Two nitrogen atoms in the azole ring | Three nitrogen atoms in the azole ring |
| Metabolic Stability | Less stable | More stable |
| Target Specificity | Lower | Greater |
| Potency | Older agents, generally less potent | More potent |
| Spectrum | May have a narrower spectrum | Often have a broader spectrum |
| Examples | Clotrimazole, Ketoconazole, Miconazole beilstein-journals.org | Itraconazole, Fluconazole, Voriconazole, Posaconazole ebsco.comacs.org |
Itraconazole's chemical structure, featuring a triazole moiety, a dioxolane ring, a dichlorobenzene group, and a piperazine (B1678402) group, contributes to its specific interactions with fungal enzymes and its classification within the triazole class of antifungals. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H38Cl2N8O4 |
|---|---|
Molecular Weight |
705.6 g/mol |
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1 |
InChI Key |
VHVPQPYKVGDNFY-AVQIMAJZSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Itraconazole
Historical Synthetic Routes and Their Evolution
Early synthetic approaches to itraconazole (B105839) and related azole antifungals laid the groundwork for its production. While specific detailed historical routes for itraconazole itself are not extensively detailed in the provided search results, the synthesis of related azole antifungals often involved the construction of the core azole ring and subsequent coupling with various side chains and aromatic systems. The preparation of key intermediates, such as the dioxolane ring with specific stereochemistry, has been a crucial aspect of these routes. For instance, the ketalization of 2',4'-dichloroacetophenone (B156173) with glycerol (B35011) in the presence of an acid catalyst has been utilized to form the dioxolane intermediate, which is then further functionalized. google.com
Contemporary Synthetic Approaches for Itraconazole
Contemporary synthetic approaches for itraconazole and its derivatives often build upon established methodologies while incorporating refinements to improve yield, purity, and efficiency. The synthesis typically involves the coupling of key fragments, including the substituted triazolone, the piperazine (B1678402) linker, and the dioxolane-containing side chain. nih.gov
One reported synthetic route for itraconazole analogues involves the N-alkylation of the triazolone moiety. nih.gov Another approach utilizes 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) as a starting material in a multi-step process to synthesize itraconazole derivatives. google.com
Recent research also explores novel techniques to address challenges associated with itraconazole's physicochemical properties. For example, supercritical fluid crystallization has been investigated as a method to prepare itraconazole formulations with decreased particle size and increased bioavailability. google.comgoogle.com This technique involves dissolving itraconazole with other components in a mixed solvent and then using supercritical carbon dioxide to facilitate the formation of composite particles. google.com
Derivatization Strategies and Analogue Synthesis
Derivatization strategies and the synthesis of itraconazole analogues are actively pursued to explore modifications that can lead to improved potency, altered pharmacokinetic profiles, or novel biological activities. jst.go.jpnih.govacs.orgresearchgate.netacs.org Modifications often focus on key regions of the molecule, including the sec-butyl side chain on the triazolone ring and the triazole moiety. nih.govacs.org
One strategy involves replacing the long side chain of itraconazole with different ester moieties containing aryl rings and halogenated alkyl chains, aiming to improve solubility and bioavailability. jst.go.jp Another approach explores replacing the triazole ring with various azoles or nonazoles, such as a tetrazole ring, to reduce interactions with cytochrome P450 enzymes while retaining desired activities. acs.org
The synthesis of these analogues often involves multi-step procedures, including reactions like N-alkylation and the functionalization of aromatic rings. nih.govacs.org For instance, the synthesis of des-triazole analogues has been achieved by modifying the triazolone/side chain region of the itraconazole scaffold. acs.org
Structure-Activity Relationship (SAR) Studies for Modified Compounds
Structure-Activity Relationship (SAR) studies are crucial in understanding how structural modifications to the itraconazole scaffold impact its biological activities. These studies involve synthesizing a series of analogues with systematic variations and evaluating their potency in various assays. nih.govacs.orgaacrjournals.org
SAR analysis of itraconazole side chain analogues has revealed insights into the structural features important for inhibiting endothelial cell proliferation, VEGFR2 glycosylation, and Hedgehog (Hh) signaling. nih.govacs.org For example, potent activity against VEGFR2 glycosylation has been associated with side chains of at least four carbons with branching at the α or β position. nih.govacs.org Interestingly, SAR trends for targeting the Hh pathway have been found to be divergent from those related to HUVEC proliferation or VEGFR2 glycosylation, suggesting distinct mechanisms of action for these activities. nih.govaacrjournals.org
Studies on des-triazole analogues have indicated that the triazole functionality may be required for itraconazole-mediated inhibition of angiogenesis but not essential for inhibiting Hh signaling. researchgate.net Modifications to the sec-butyl side chain have also been shown to enhance compound activity and differentially affect the inhibition of the Hh pathway and VEGFR2 signaling. aacrjournals.org
Exploration of Novel Itraconazole Derivatives and Their Research Potential
The exploration of novel itraconazole derivatives is driven by the potential to develop compounds with improved properties and expanded therapeutic applications. researchgate.netacs.org Beyond its antifungal use, itraconazole has shown potential in inhibiting angiogenesis and the Hedgehog signaling pathway, leading to research into its use as an anticancer agent. nih.govresearchgate.netaacrjournals.org
Novel derivatives are being designed to address limitations of the parent compound, such as low aqueous solubility and potential drug-drug interactions due to CYP3A4 inhibition. jst.go.jpacs.orgacs.org For example, tetrazole-containing analogues have been synthesized with improved solubility and reduced CYP3A4 inhibition while retaining antiangiogenic activity. acs.orgacs.org
Research potential for novel itraconazole derivatives includes the development of more potent and selective inhibitors of specific pathways like Hedgehog signaling for cancer therapy. acs.orgaacrjournals.org The synthesis and evaluation of stereochemically defined analogues also provide valuable information for optimizing the scaffold for desired activities. researchgate.net Furthermore, exploring different delivery systems, such as niosomes, for itraconazole and its derivatives is being investigated to enhance therapeutic efficacy, particularly for topical applications. ijpsjournal.comijpsjournal.com
Molecular Mechanisms of Action and Pharmacodynamics of Itraconazole
Primary Target Identification and Inhibition in Fungi
The principal mechanism of itraconazole's antifungal action is the targeted inhibition of a key enzyme in the fungal sterol biosynthesis pathway. patsnap.compatsnap.com This targeted action is highly selective for fungal cells, contributing to its efficacy. droracle.ai
Itraconazole's primary molecular target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. aocd.orgpatsnap.com This enzyme, encoded by the ERG11 or CYP51 gene, is a crucial catalyst in the biosynthesis of ergosterol (B1671047), the main sterol component of the fungal cell membrane. droracle.ainih.govdrugbank.com Itraconazole (B105839) binds to this enzyme with high affinity. droracle.ai The azole nitrogen atoms present in itraconazole's chemical structure form a complex with the heme iron atom in the active site of the fungal enzyme, effectively impeding its function. drugbank.com This inhibition prevents the enzyme from carrying out the 14α-demethylation of lanosterol, a critical step in the ergosterol synthesis pathway. droracle.aiwikipedia.orgwikipedia.org Studies have shown that itraconazole can achieve 50% inhibition of ergosterol synthesis at nanomolar concentrations, with complete inhibition occurring at approximately 100 nM in fungi like Cryptococcus neoformans. researchgate.netasm.org
The inhibition of lanosterol 14α-demethylase sets off a cascade of disruptive events within the fungal cell. patsnap.com By blocking this enzyme, itraconazole effectively halts the conversion of lanosterol to ergosterol. aocd.org This leads to a significant depletion of ergosterol, which is vital for the structure and function of the fungal cell membrane. patsnap.comwikipedia.org Concurrently, the blockage causes an accumulation of lanosterol and other 14-methylated sterol precursors, such as eburicol. drugbank.comasm.orgnih.gov The buildup of these abnormal sterol intermediates is toxic to the fungal cell and further contributes to the disruption of membrane integrity. patsnap.compatsnap.com
Secondary and Pleiotropic Molecular Interactions
Beyond its primary target, itraconazole's effects ripple through other aspects of fungal physiology, leading to secondary molecular interactions that enhance its antifungal activity.
The depletion of ergosterol and the accumulation of toxic 14-methylated sterols have profound consequences for the fungal cell membrane. patsnap.comdrugbank.com Ergosterol plays a role analogous to cholesterol in mammalian cells, maintaining the membrane's fluidity, integrity, and permeability. patsnap.com Its absence, coupled with the integration of aberrant sterols, leads to a physically compromised and dysfunctional cell membrane. patsnap.comdroracle.ai This results in increased membrane permeability, allowing essential cellular ions and components to leak out, which ultimately contributes to fungal cell death. patsnap.comdrugbank.com The disturbed membrane also leads to modified activity of membrane-bound enzymes. drugbank.com
Research indicates that itraconazole's impact extends to fungal metabolic processes, including cellular respiration. Some studies propose that itraconazole can inhibit fungal cytochrome c oxidative and peroxidative enzymes, which would also contribute to the disruption of the fungal cell membrane. drugbank.com Furthermore, treatment with itraconazole has been shown to induce the production of intracellular reactive oxygen species (ROS) in fungi such as Aspergillus fumigatus. researchgate.net This increase in ROS is linked to the mitochondrial respiratory complex I, suggesting that itraconazole's activity has an impact on fungal mitochondrial function and can lead to oxidative stress and lipid peroxidation. researchgate.net
Itraconazole can interfere with the morphogenetic transformations that are critical for the virulence of many pathogenic fungi. nih.gov For dimorphic fungi, such as Candida albicans, the transition from a yeast form to a hyphal (mycelial) form is often essential for tissue invasion. Exposure to itraconazole results in primary alterations at the cell periphery, impaired cell division, and abortive hyphal outgrowth. nih.gov This inhibition of morphogenesis prevents the fungus from adopting its more invasive form, thereby limiting its pathogenicity.
Data Tables
Table 1: Molecular Targets and Effects of Itraconazole
| Target/Process | Mechanism of Action | Resulting Effect on Fungus |
|---|---|---|
| Lanosterol 14α-demethylase (CYP51/ERG11) | Binds to the heme iron in the enzyme's active site, blocking its function. drugbank.com | Inhibition of ergosterol synthesis. aocd.org |
| Ergosterol Biosynthesis | Depletion of ergosterol; accumulation of toxic 14-methylated sterols. patsnap.comdrugbank.com | Disruption of cell membrane structure and function. patsnap.com |
| Cellular Membrane Integrity | Incorporation of abnormal sterols into the membrane. patsnap.com | Increased permeability, leakage of cellular components. patsnap.comdrugbank.com |
| Endogenous Respiration | Induction of reactive oxygen species (ROS) via mitochondrial complex I. researchgate.net | Increased oxidative stress and lipid peroxidation. researchgate.net |
| Fungal Morphogenesis | Impairment of cell division and hyphal outgrowth. nih.gov | Inhibition of the yeast-to-mycelial transformation, reducing virulence. nih.gov |
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 14-methylfecosterol |
| 14-methylated sterols |
| Alloxan |
| Amphotericin B |
| Caspofungin |
| Cholesterol |
| Clotrimazole |
| Eburicol |
| Econazole |
| Epoxiconazole |
| Ergosterol |
| Fluconazole (B54011) |
| Flucytosine |
| Itraconazole |
| Ketoconazole |
| Lanosterol |
| Miconazole |
| Myclobutanil |
| Obtusifolione |
| Oligomycin |
| Posaconazole |
| Propiconazole |
| Prothioconazole |
| Prothioconazole-desthio |
| Ravuconazole |
| Resveratrol |
| Rotenone |
| Sonidegib |
| Squalene |
| Tebuconazole |
| Terbinafine |
| Triadimenol |
Exploration of Non-Antifungal Molecular Pathways (e.g., Hedgehog Signaling, Angiogenesis)
Beyond its established role as an antifungal agent, itraconazole exhibits significant activity through non-antifungal molecular pathways, primarily by inhibiting Hedgehog signaling and angiogenesis. These actions are central to its emerging potential as an anticancer agent. frontiersin.orgresearchgate.net
Hedgehog Signaling Pathway: Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial during embryonic development but is often aberrantly reactivated in various cancers, contributing to tumor growth and metastasis. frontiersin.org The mechanism of itraconazole's interference with this pathway is distinct from its antifungal action. nih.gov It targets the Smoothened (SMO) receptor, a 7-pass transmembrane G-protein coupled molecule that is a key component of the Hh cascade. nih.gov When Hh ligands (like Sonic hedgehog, Shh) bind to the Patched (PTCH) receptor, the inhibitory effect of PTCH on SMO is lifted. nih.gov Activated SMO then initiates a signaling cascade that leads to the activation of glioma-associated oncogene homolog (GLI) transcription factors. nih.gov
Itraconazole inhibits the Hh pathway by preventing the accumulation of the SMO receptor and subsequently inhibiting the release and nuclear translocation of GLI transcription factors, such as GLI1 and GLI2. nih.govresearchgate.net This blockade suppresses the transcription of Hh target genes involved in cell proliferation and survival, such as the anti-apoptotic factor BCL-2. nih.gov Studies in melanoma and colon cancer cell lines have demonstrated that itraconazole significantly lowers the protein levels of Shh and Gli1. researchgate.netnih.gov This inhibition of the Hedgehog pathway by itraconazole has been shown to induce autophagy-mediated apoptosis in cancer cells. frontiersin.orgnih.gov
Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. nih.govjohnshopkins.edu Itraconazole has been identified as a potent inhibitor of angiogenesis. labmedica.com Its anti-angiogenic effects are mediated through multiple mechanisms. One primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in the VEGF signaling pathway that drives angiogenesis. researchgate.netresearchgate.net Itraconazole has been shown to inhibit the proper glycosylation, trafficking, and signaling of VEGFR2 in endothelial cells. cornell.eduacs.org
Furthermore, itraconazole inhibits the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a critical regulator of endothelial cell function. nih.gov A specific molecular target identified for this action is the voltage-dependent anion channel 1 (VDAC1), a protein in the outer mitochondrial membrane. nih.gov The binding of itraconazole to VDAC1 dysregulates mitochondrial ATP production, leading to an increased AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates raptor, causing the inhibition of mTOR. nih.gov In vitro studies have confirmed that itraconazole inhibits endothelial cell proliferation and arrests the cell cycle at the G1 phase. nih.govjohnshopkins.edu
| Pathway | Key Molecular Target(s) | Observed Effect | Reference |
|---|---|---|---|
| Hedgehog Signaling | Smoothened (SMO), Gli1 | Inhibition of SMO accumulation, leading to decreased Gli1 transcriptional activity and induction of apoptosis/autophagy. | nih.govnih.govresearchgate.net |
| Angiogenesis | VEGFR2 | Inhibition of receptor glycosylation, trafficking, and signaling. | researchgate.netcornell.edu |
| mTOR (via VDAC1) | Binding to VDAC1 disrupts mitochondrial function, leading to AMPK activation and subsequent mTOR inhibition. | nih.gov | |
| Lanosterol 14α-demethylase (in endothelial cells) | Inhibition of the enzyme, which is essential for endothelial cell proliferation. | nih.govjohnshopkins.edu |
Molecular Basis of Drug-Target Binding and Specificity
The therapeutic effects of itraconazole stem from its specific binding to distinct molecular targets in both fungal and mammalian cells.
Fungal Target (Lanosterol 14α-demethylase): The primary antifungal action of itraconazole is the inhibition of lanosterol 14α-demethylase (also known as CYP51), a fungal cytochrome P450 enzyme. youtube.comdrugbank.com This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comasm.org The molecular binding involves the triazole group of the itraconazole molecule, which coordinates with the heme iron atom in the active site of CYP51. nih.govresearchgate.net This interaction prevents the natural substrate, lanosterol, from binding and being demethylated. nih.gov The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupts the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth. drugbank.commdpi.comasm.org The specificity of itraconazole for the fungal enzyme over its human homologue is a key factor in its therapeutic index as an antifungal. nih.gov
Mammalian Targets: Itraconazole's binding to mammalian protein targets accounts for its non-antifungal activities.
Smoothened (SMO): Itraconazole binds to the SMO receptor, but it does so at a site distinct from other known SMO antagonists like cyclopamine. nih.gov This suggests a non-competitive mechanism of inhibition. nih.gov This unique binding mode may offer advantages in overcoming resistance that can develop with other SMO inhibitors. clinicaltrials.gov
Voltage-Dependent Anion Channel 1 (VDAC1): A photoaffinity labeling approach in human umbilical vein endothelial cells (HUVEC) identified VDAC1 as a major and specific binding protein for itraconazole. nih.gov This binding is not due to nonspecific hydrophobic interactions but is a specific drug-protein engagement that leads to the downstream inhibition of the mTOR pathway. nih.gov
Preclinical Pharmacodynamic Investigations and Receptor-Level Responses
Preclinical studies, both in vitro and in vivo, have been instrumental in elucidating the pharmacodynamics of itraconazole's non-antifungal activities.
In Vitro Studies: Laboratory studies using cell lines have provided quantitative data on itraconazole's potency. In assays with Shh-Light2 cells, which are used to measure Hedgehog pathway activity, itraconazole was found to inhibit the pathway with an IC₅₀ of approximately 800 nM. nih.gov Its major metabolite, hydroxy-itraconazole, also demonstrated inhibitory activity with an IC₅₀ of around 1.2 µM. nih.gov In studies on cancer cell lines such as A375 and A2058 (melanoma) and SW-480 and HCT-116 (colon cancer), Western blot analyses have confirmed a dose-dependent reduction in the expression of key Hedgehog pathway proteins, including Shh and Gli1, following treatment with itraconazole. frontiersin.orgresearchgate.netnih.gov Similarly, itraconazole has been shown to inhibit the proliferation of human endothelial cells, a key process in angiogenesis. nih.gov
In Vivo Studies: Animal models have corroborated the in vitro findings. In a mouse allograft model of medulloblastoma, a cancer often driven by Hh pathway activation, systemically administered itraconazole was shown to suppress Hh pathway activity and inhibit tumor growth. nih.gov These effects were achieved at serum levels comparable to those seen in patients undergoing antifungal therapy. nih.gov In another preclinical model, mice with induced excess blood vessel growth treated with itraconazole showed a 67% reduction in this growth compared to placebo, demonstrating potent anti-angiogenic activity in vivo. labmedica.com Xenograft models using melanoma and colon cancer cells have also shown significant reductions in tumor growth when treated with itraconazole. frontiersin.orgresearchgate.net
| Study Type | Model | Finding | Quantitative Data | Reference |
|---|---|---|---|---|
| In Vitro | Shh-Light2 cells | Inhibition of Hedgehog pathway signaling. | IC₅₀ ≈ 800 nM | nih.gov |
| In Vitro | Melanoma and Colon Cancer Cell Lines | Downregulation of Hh pathway proteins (Shh, Gli1). | Significant reduction observed via Western blot. | frontiersin.orgresearchgate.net |
| In Vivo | Mouse Medulloblastoma Allograft | Suppression of Hh pathway activity and tumor growth. | Effective at clinically relevant serum levels. | nih.gov |
| In Vivo | Mouse Angiogenesis Model | Inhibition of new blood vessel formation. | 67% reduction in blood vessel growth vs. placebo. | labmedica.com |
| In Vivo | Melanoma and Colon Cancer Xenografts | Inhibition of tumor growth. | Significant reduction in tumor volume. | frontiersin.orgresearchgate.net |
Mechanisms of Antifungal Resistance to Itraconazole
Target Enzyme (ERG11/CYP51) Alterations
The primary target of itraconazole (B105839) is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene in yeasts and cyp51A (or cyp51) in molds like Aspergillus fumigatus fishersci.canih.gov. Alterations in this enzyme can lead to reduced binding affinity for itraconazole, thereby diminishing its inhibitory effect nih.govoup.com.
Point Mutations in ERG11 Gene Leading to Reduced Affinity
Point mutations in the ERG11 gene are a common mechanism of azole resistance elsevier.esoup.com. These mutations result in amino acid substitutions in the Erg11/CYP51 protein, which can alter the conformation of the enzyme's active site, leading to decreased affinity for azoles oup.comoup.comfrontiersin.org. Over 160 distinct amino acid substitutions have been reported in the ERG11 gene of Candida albicans isolates, although not all of them have been confirmed to cause resistance oup.com. Specific mutations have been associated with altered susceptibility profiles. For instance, in Aspergillus fumigatus, amino acid substitutions at glycine (B1666218) 54 (G54) have been linked to cross-resistance to itraconazole and posaconazole, while substitutions at methionine 220 (M220) are associated with resistance to all azole drugs asm.org. In Candida krusei, mutations in ERG11 have been implicated in drug resistance frontiersin.org. Studies have shown that certain combinations of ERG11 mutations can result in increased azole resistance beyond the effect of single mutations uthsc.edu.
Overexpression of ERG11 Gene through Transcriptional Regulation or Gene Duplication
Increased expression of the ERG11 gene leads to a higher cellular concentration of the target enzyme, lanosterol 14α-demethylase nih.govplos.orgejgm.co.uk. This overexpression can titrate the available azole molecules, requiring higher drug concentrations to achieve effective enzyme inhibition and thus contributing to resistance nih.govplos.org. Overexpression of ERG11 is a common finding in azole-resistant clinical isolates of Candida albicans nih.govuthsc.eduejgm.co.uk.
Overexpression can be mediated by various mechanisms, including transcriptional regulation and gene duplication asm.org. Transcriptional upregulation of ERG11 can be influenced by transcription factors such as Upc2p in Candida albicans, which regulates ergosterol (B1671047) biosynthesis genes in response to azole exposure uthsc.eduasm.orgcore.ac.uk. Gain-of-function mutations in UPC2 can lead to constitutive upregulation of ERG11 and increased azole resistance asm.org. Gene duplication, similar to gene amplification in mammals, has been observed in Candida glabrata and can result in increased ERG11 copy number and expression asm.org. In Madurella fahalii, two copies of the cyp51A gene have been identified, and both are transcribed and upregulated in response to itraconazole, potentially contributing to resistance windows.net.
Drug Efflux Pump Mechanisms
Fungal cells can reduce the intracellular concentration of antifungal drugs by actively transporting them out of the cell via efflux pumps oup.comnih.govejgm.co.ukresearchgate.netnih.govelsevier.esnih.gov. This mechanism plays a significant role in azole resistance oup.comresearchgate.netnih.govelsevier.esnih.gov. Two major superfamilies of transporters are involved: ATP-Binding Cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters oup.comejgm.co.ukresearchgate.netnih.govnih.govbiotechmedjournal.com.
ATP-Binding Cassette (ABC) Transporters (e.g., CDR1, CDR2)
ABC transporters are a large family of membrane proteins that utilize the energy from ATP hydrolysis to transport substrates across biological membranes nih.govbiotechmedjournal.com. In Candida species, the ABC transporters CDR1 and CDR2 are major contributors to azole resistance ejgm.co.uknih.govbiotechmedjournal.comasm.orgnih.gov. Overexpression of CDR1 and CDR2 genes is frequently observed in azole-resistant Candida albicans isolates ejgm.co.uknih.govnih.gov. Studies have shown that deleting CDR1 significantly reduces resistance to itraconazole, highlighting its major role, while CDR2 appears to play a more minor role in itraconazole resistance in C. albicans asm.orgnih.gov. In Candida glabrata, CgCDR1 is also responsible for azole resistance ejgm.co.uk. In Aspergillus fumigatus, ABC transporter genes like atrF and atrI have been implicated in azole resistance, with atrI mediating resistance to itraconazole and voriconazole (B182144) biotechmedjournal.com. Overexpression of CDR1 and CDR2 generally confers resistance to a broad range of azoles oup.comelsevier.es.
Major Facilitator Superfamily (MFS) Transporters (e.g., MDR1)
MFS transporters are another major class of efflux pumps involved in drug resistance in fungi oup.comejgm.co.ukresearchgate.netnih.govnih.govbiotechmedjournal.comoup.com. These transporters typically function as symporters, antiporters, or uniporters, utilizing the energy from proton gradients or other electrochemical gradients oup.com. In Candida albicans, the MFS transporter MDR1 (encoded by the MDR1 gene) contributes to azole resistance ejgm.co.uknih.govnih.govoup.com. Overexpression of MDR1 has been observed in azole-resistant C. albicans isolates ejgm.co.uknih.govoup.com. While CDR transporters often confer broad resistance to azoles, MDR1-mediated resistance appears to be more specific, primarily associated with fluconazole (B54011) resistance and not always leading to cross-resistance to other azoles like itraconazole oup.comejgm.co.ukoup.com. However, in Aspergillus fumigatus, the MFS transporter AfuMDR3 has been shown to be overexpressed in itraconazole-resistant isolates induced in vitro oup.comasm.org. The A. fumigatus genome contains a large number of MFS transporters, and several have been implicated in azole resistance asm.org.
Molecular Regulation and Genetic Basis of Efflux Pump Expression
The overexpression of efflux pump genes is often a result of complex molecular regulation, including mutations in transcriptional regulators nih.govnih.govasm.orgoup.com. In Candida albicans, gain-of-function mutations in transcription factors like Tac1p can lead to the constitutive overexpression of CDR1 and CDR2 genes nih.govasm.org. Similarly, mutations in Mrr1p can cause upregulation of MDR1 expression nih.govoup.com. These transcriptional regulators bind to specific promoter regions of efflux pump genes, controlling their expression levels nih.govoup.comasm.orgoup.com. Gene amplification or chromosomal rearrangements can also lead to increased copy numbers of efflux pump genes, contributing to their overexpression and subsequent drug resistance asm.orgresearchgate.netnih.gov. For example, overexpression of efflux pumps in A. fumigatus strains resistant to azole drugs has been associated with gene amplifications and mutations in promoter regions researchgate.net. The transcription factor SltA in A. fumigatus has been shown to coregulate the expression of mdr1 and erg11A, contributing to itraconazole resistance asm.org.
Here is an interactive table summarizing some of the key genes and their roles in itraconazole resistance based on the information presented:
| Gene/Protein Name | Type of Mechanism | Role in Itraconazole Resistance | Associated Fungal Species |
|---|---|---|---|
| ERG11/CYP51 | Target Enzyme Alteration (Point Mutation) | Reduced drug affinity | Candida spp., Aspergillus fumigatus, Cryptococcus neoformans |
| ERG11/CYP51 | Target Enzyme Alteration (Overexpression) | Increased target concentration | Candida spp., Aspergillus fumigatus, Madurella fahalii |
| CDR1 | ABC Transporter (Efflux Pump) | Drug efflux, major contributor to resistance | Candida spp. |
| CDR2 | ABC Transporter (Efflux Pump) | Drug efflux, minor contributor to resistance | Candida albicans |
| MDR1 | MFS Transporter (Efflux Pump) | Drug efflux, primarily associated with fluconazole resistance, but can contribute to itraconazole resistance in some species/contexts | Candida albicans, Aspergillus fumigatus |
| Tac1p | Transcriptional Regulator | Upregulates CDR1 and CDR2 expression | Candida albicans |
| Mrr1p | Transcriptional Regulator | Upregulates MDR1 expression | Candida albicans |
| SltA | Transcriptional Regulator | Coregulates mdr1 and erg11A expression | Aspergillus fumigatus |
Sterol Biosynthesis Pathway Modifications Beyond ERG11
While mutations and overexpression of the ERG11 gene are well-established mechanisms of azole resistance, modifications in other enzymes within the ergosterol biosynthesis pathway also play a significant role asm.orgasm.org. These alterations can lead to qualitative and quantitative changes in sterol content, the accumulation of toxic intermediate sterols, and compensatory pathway adjustments.
Accumulation of Toxic Sterol Intermediates
Inhibition of Erg11p by azoles leads to the accumulation of 14α-methylated sterol precursors patsnap.comnih.gov. While the depletion of ergosterol is a primary fungistatic effect, the accumulation of certain intermediate sterols can also contribute to the antifungal activity patsnap.com. However, some resistance mechanisms involve the modification of the pathway such that these potentially toxic intermediates are either not produced or are further metabolized into less toxic compounds oup.com. For example, in Candida albicans, the enzyme Δ5,6-desaturase, encoded by the ERG3 gene, converts accumulated 14α-methylated sterols into a toxic diol oup.cominfectiologyjournal.comfrontiersin.org. Mutations in ERG3 can prevent the formation of this toxic product, thereby conferring azole resistance oup.cominfectiologyjournal.com. Studies have identified the accumulation of obtusifolione, a toxic 3-ketosteroid, after itraconazole exposure in Cryptococcus neoformans and Histoplasma capsulatum, and substantial amounts were also found in some azole-resistant Candida isolates nih.gov.
Compensatory Mutations in Other Ergosterol Pathway Enzymes (e.g., ERG3, ERG6)
Beyond ERG11, mutations in other genes encoding enzymes in the ergosterol biosynthesis pathway can act as compensatory mechanisms or directly confer resistance nih.govasm.orgcdutcm.edu.cnnih.gov. As mentioned, mutations in ERG3, encoding the sterol C5,6-desaturase, are a notable example, leading to azole resistance by preventing the formation of toxic sterol intermediates asm.orgoup.cominfectiologyjournal.comfrontiersin.org. ERG3-deficient strains of Candida albicans have been found to be azole resistant asm.orgnih.gov. Studies have identified C. albicans erg3 mutants that are resistant to multiple azoles, including itraconazole, and some of these mutants retained their resistance even in the presence of an efflux pump inhibitor, highlighting the direct role of ERG3 mutations in resistance nih.govnih.gov.
Mutations in ERG6, which encodes C-24 sterol methyltransferase, have also been linked to altered sterol profiles and reduced susceptibility to antifungals, particularly polyenes, but also potentially contributing to azole resistance in some contexts asm.orgfrontiersin.orgnih.gov. ERG6 is involved in the production of alternative ergosterol precursors asm.org. Transcriptional regulation of ERG3 and ERG6 has been observed in response to azole exposure in some Candida species nih.govresearchgate.net. While mutations in these genes have been reported less frequently than ERG11 mutations, their impact on sterol composition and subsequent drug interaction is significant infectiologyjournal.com.
Role of Mitochondrial Function and Oxidative Stress in Resistance
Mitochondrial function and the cellular response to oxidative stress have been implicated in antifungal resistance, including resistance to itraconazole nih.govmdpi.comasm.orgmdpi.com. Antifungal compounds, including azoles, can trigger the intracellular accumulation of reactive oxygen species (ROS) in fungal cells nih.govmdpi.comresearchgate.net. This induction of oxidative stress is thought to contribute to the antifungal activity nih.govresearchgate.net.
Studies have shown that inhibition of mitochondrial function can decrease ROS levels induced by itraconazole and amphotericin B nih.govmdpi.com. In Aspergillus fumigatus, mitochondrial complex I has been identified as a main source of deleterious ROS production when the fungus is challenged with antifungal compounds like itraconazole nih.govresearchgate.net. Alterations in mitochondrial membrane properties due to the inhibition of ergosterol biosynthesis by itraconazole may create conditions that promote superoxide (B77818) anion formation nih.gov. Fungi can potentially avoid the toxic effects of drugs by altering mitochondrial activity nih.gov. Furthermore, mutations inducing mitochondrial complex defects have been reported to cause resistance to azoles asm.org. Mitochondrial function also plays a role in iron homeostasis and lipid biosynthesis, processes linked to azole resistance mdpi.com.
Biofilm Formation and Associated Resistance Phenotypes in Preclinical Models
Fungal biofilm formation is a significant factor contributing to antifungal resistance in clinical settings asm.orgasm.orgnih.govmdpi.com. Biofilms are structured communities of fungal cells encased in an extracellular matrix, which exhibit increased tolerance to antifungal agents compared to their planktonic (free-floating) counterparts asm.orgnih.govmdpi.com. Resistance to azoles, including itraconazole, is particularly pronounced in fungal biofilms asm.orgmdpi.com.
Preclinical models, including in vitro and in vivo systems, have been instrumental in studying biofilm-associated resistance phenotypes asm.orgnih.govmicrobialcell.com. In vitro models, such as those using microtiter plates and continuous-flow devices, have demonstrated that biofilm-forming cells require significantly higher concentrations of itraconazole for inhibition compared to planktonic cells mdpi.commdpi.com. For example, studies on Malassezia pachydermatis showed that mature biofilms exhibited 100% resistance to itraconazole at concentrations significantly higher than the MICs for planktonic cells mdpi.com. The increased resistance in biofilms is multifactorial, involving reduced drug penetration into the matrix, altered growth rates of cells within the biofilm, the presence of persister cells, and potential changes in gene expression related to drug targets and efflux pumps nih.govmdpi.com. Animal models simulating various fungal infections, such as catheter-associated candidiasis and mucosal candidiasis, have further confirmed the reduced efficacy of antifungals against biofilm-associated infections in a more physiologically relevant environment asm.org.
Metabolic Pathways and Biotransformation Studies of Itraconazole
In Vitro Metabolic Fate Investigations
In vitro studies have been crucial in understanding how itraconazole (B105839) is processed within biological systems. These investigations help identify the key metabolic products and the enzymatic machinery responsible for their formation.
Identification of Key Metabolites (e.g., Hydroxyitraconazole)
Itraconazole is metabolized into over 30 different metabolites. drugbank.com The most significant of these is hydroxyitraconazole (B3325177), which is the main metabolite found in humans. drugbank.comnih.govnih.gov Hydroxyitraconazole is pharmacologically active and exhibits in vitro antifungal activity comparable to that of the parent compound. drugbank.commedchemexpress.comnih.govoup.com Other metabolites include keto-itraconazole and N-desalkyl-itraconazole. drugbank.comnih.govresearchgate.net Studies using heterologously expressed CYP3A4 have identified hydroxy-ITZ, keto-itraconazole, and N-desalkyl-itraconazole as in vitro metabolites. nih.govresearchgate.netpsu.edu
Enzymatic Systems Involved (e.g., Cytochrome P450 Enzymes, specifically CYP3A4)
The metabolism of itraconazole is primarily mediated by cytochrome P450 (CYP) enzymes. frontiersin.org Specifically, CYP3A4 is identified as the major enzyme responsible for the metabolism of itraconazole in the liver. drugbank.comfrontiersin.org CYP3A4 is a key enzyme in the metabolism of a large percentage of medicines and is highly expressed in the liver and small intestine. medsafe.govt.nz While CYP3A4 is the primary enzyme, some studies suggest potential involvement of other CYP enzymes like CYP2C9 and CYP2C8 in the metabolism of certain substrates that interact with itraconazole. frontiersin.org
Comparative In Vitro Metabolism Across Relevant Biological Model Systems
Comparing itraconazole metabolism across different in vitro biological models, such as liver microsomes and hepatocytes, provides insights into the complexities of its biotransformation. These models offer different environments that can influence metabolic outcomes.
Studies comparing drug binding and metabolism in human liver microsomes and hepatocytes from various species (rat, mouse, dog, minipig, monkey) show correlations in unbound fractions, although differences can exist for some compounds. tandfonline.comtandfonline.com The accurate prediction of drug-drug interactions often requires determining intracellular unbound concentrations in primary human hepatocytes to bridge discrepancies observed between results obtained using human liver microsomes and hepatocytes. nih.govdiva-portal.org Itraconazole is one of the CYP3A4 inhibitors for which the determination of intracellular unbound concentrations in hepatocytes has been used to reconcile differences in CYP enzyme inhibition values between these in vitro systems. nih.govdiva-portal.org
Biochemical Pathways of Itraconazole Degradation and Transformation
The biochemical transformation of itraconazole involves several pathways, primarily oxidative metabolism. The major metabolic pathways include oxidative breakage of the dioxolane ring, aliphatic oxidation of the 1-methylpropyl substituent (leading to hydroxyitraconazole), N-dealkylation of the 1-methylpropyl substituent (leading to N-desalkyl-itraconazole), and oxidative degradation of the piperazine (B1678402) ring. Triadimefonate breakage is also mentioned as a metabolic pathway.
Itraconazole has three chiral centers and is administered as a mixture of four stereoisomers. psu.eduwikipedia.orgresearchgate.net In vitro studies using heterologously expressed CYP3A4 have shown that the metabolism to hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ is stereoselective, with only specific stereoisomers being metabolized by CYP3A4. psu.eduresearchgate.netnih.gov
Molecular Basis of Drug-Drug Interactions at the Metabolic Level
Itraconazole is a potent inhibitor of CYP3A4. frontiersin.orgmedsafe.govt.nzresearchgate.netpharmacytimes.com This inhibition is a key factor in the numerous drug-drug interactions associated with itraconazole. researchgate.netjsstd.org The mechanism of inhibition involves the coordination of the triazole nitrogen atom in itraconazole's structure to the heme iron of the CYP3A4 enzyme. researchgate.netguidetopharmacology.org
The interaction between itraconazole and CYP3A4 substrates can be long-lasting, partly due to the persistent inhibitory effects of itraconazole's metabolites. jsstd.org
Academic Research and Development Trajectory for Itraconazole
Pre-Discovery Research and Target Identification Methodologies in Fungi
The pre-discovery phase of antifungal agents like itraconazole (B105839) was heavily influenced by the understanding of fundamental differences between fungal and mammalian cells. A key area of focus was the fungal cell membrane, which contains ergosterol (B1671047) as its primary sterol, in contrast to cholesterol in mammalian cell membranes. nih.govlibretexts.org This difference presented a promising target for selective toxicity. Early research involved studying fungal metabolism and identifying pathways essential for fungal survival but absent or significantly different in humans. mdpi.comfrontiersin.org
Methodologies used for target identification included biochemical studies to elucidate metabolic pathways like ergosterol biosynthesis. creative-biolabs.comnih.gov The identification of enzymes involved in this pathway, such as lanosterol (B1674476) 14α-demethylase (also known as Erg11p or Cyp51), was crucial. creative-biolabs.commdpi.compatsnap.com This enzyme is responsible for a critical step in converting lanosterol to ergosterol. mdpi.compatsnap.com Inhibiting this enzyme disrupts ergosterol production, leading to the accumulation of toxic intermediate sterols and compromised fungal cell membrane integrity. mdpi.compatsnap.com
Advances in molecular biology and genomics later provided powerful complementary approaches. nih.govmdpi.com Chemical-genomic assays using model yeasts like Saccharomyces cerevisiae helped identify the mechanism of action of molecules and genes involved in drug target pathways. nih.gov Comparative genomics approaches allowed for the identification of fungal-specific genes and metabolic pathways by comparing fungal genomes to human genomes, highlighting potential targets with reduced risk of host toxicity. mdpi.comfrontiersin.orgreviberoammicol.com Techniques like phylogenetic analysis and domain analysis aided in spotting differences in protein composition between host and fungi. mdpi.com
Lead Compound Identification and Optimization Strategies
The discovery of azole antifungals, including the triazoles like itraconazole, emerged from research into compounds that could inhibit the ergosterol biosynthesis pathway. nih.govcreative-biolabs.com The initial lead compounds were often identified through screening of chemical libraries for activity against fungal growth in vitro. Once a lead compound showing antifungal activity was identified, medicinal chemistry strategies were employed for optimization.
Optimization focused on improving various properties, including antifungal potency, spectrum of activity against different fungal species, and pharmacokinetic characteristics relevant to preclinical evaluation. This involved structural modifications to the lead compound to enhance its binding affinity to the target enzyme, Cyp51, and to improve its absorption, distribution, metabolism, and excretion profile in animal models. nih.gov Structure-activity relationship (SAR) studies were essential in understanding how changes to the chemical structure affected the compound's activity and properties. aacrjournals.org The development of itraconazole, a triazole, represented an advancement over earlier imidazole (B134444) antifungals, offering improved pharmacokinetic properties and a broader spectrum of activity. nih.gov
Preclinical Model Systems for Efficacy Evaluation (in vitro fungal models, non-human in vivo infection models)
Preclinical evaluation of itraconazole's efficacy involved a range of in vitro and in vivo model systems. In vitro studies were conducted to determine the minimum inhibitory concentration (MIC) of itraconazole against a variety of fungal pathogens. These studies utilized standardized susceptibility testing methods to assess the drug's ability to inhibit fungal growth under controlled laboratory conditions. oup.com
For in vivo efficacy evaluation, non-human infection models were widely used. Murine models were commonly employed to study the effectiveness of itraconazole against disseminated fungal infections, such as those caused by Candida albicans and Aspergillus fumigatus. oup.comnih.gov These models allowed researchers to assess the drug's ability to clear fungal burden from tissues and organs, prolong survival, and improve clinical signs of infection. oup.comnih.gov Studies in mice evaluated different routes of administration, including oral and parenteral formulations, to understand their impact on efficacy. oup.comnih.gov
Other animal models, such as guinea pigs, were used to study the efficacy of itraconazole against dermatophyte infections. researchgate.nettandfonline.com These models helped evaluate the drug's effectiveness in treating superficial mycoses by assessing parameters like lesion severity and fungal presence in skin and hair. researchgate.nettandfonline.com Preclinical models provided crucial data on the in vivo activity of itraconazole before clinical trials in humans.
Strategies for Overcoming Resistance in Preclinical Settings
The emergence of antifungal resistance is a significant challenge, and preclinical research has focused on understanding resistance mechanisms and developing strategies to overcome them. Resistance to azoles like itraconazole often involves alterations in the ERG11 gene, which encodes the drug target Cyp51. mdpi.comresearchgate.netnih.govoup.com These alterations can include point mutations leading to amino acid substitutions in the enzyme or overexpression of the ERG11 gene, resulting in increased production of the target enzyme. nih.govoup.comfrontiersin.org Overexpression of efflux pumps, which pump the drug out of the fungal cell, is another important resistance mechanism. nih.govmdpi.comscielo.brreviberoammicol.com
Preclinical strategies to overcome resistance include investigating novel formulations or drug delivery systems to improve drug concentration at the site of infection and circumvent efflux pumps. researchgate.net Research also involves identifying and characterizing the specific genetic and molecular mechanisms of resistance in various fungal species. nih.govsemicrobiologia.orgcontagionlive.com Understanding these mechanisms can inform the development of new compounds or strategies to counteract resistance, such as inhibitors of efflux pumps or agents that target alternative pathways. mdpi.comscielo.br Studies have also explored the potential of combining itraconazole with other agents to restore susceptibility in resistant strains. mdpi.com
Combination Therapy Research at the Molecular and Cellular Level for Antifungal Synergy
Research into combination therapy with itraconazole at the preclinical level aims to identify drug combinations that exhibit synergistic antifungal activity, potentially allowing for lower doses and reduced toxicity, or overcoming resistance. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.
Studies have investigated combinations of itraconazole with other antifungal classes, such as echinocandins, which target cell wall synthesis, a different pathway from itraconazole's target in ergosterol biosynthesis. mdpi.com Combining drugs that target different essential pathways can enhance antifungal efficacy and potentially prevent the development of resistance. mdpi.com
The molecular and cellular mechanisms of synergy are explored to understand how the drugs interact within the fungal cell. For example, combining itraconazole with agents that inhibit efflux pumps can increase the intracellular concentration of itraconazole, thereby enhancing its effect. mdpi.comscielo.br Other combinations might involve drugs that affect different stages of the ergosterol biosynthesis pathway or interfere with other vital cellular processes. asm.org Preclinical studies using in vitro checkerboard assays and in vivo models are used to evaluate the synergistic potential of different drug combinations and to investigate the underlying molecular interactions. mdpi.com
Repurposing Research for Novel Itraconazole Applications (Non-clinical focus, e.g., anticancer mechanisms)
Beyond its established antifungal use, itraconazole has been the subject of significant preclinical research for repurposing in novel applications, particularly in oncology. ecancer.orgnih.govresearchgate.net This research focuses on understanding the non-antifungal mechanisms by which itraconazole exerts effects on mammalian cells, distinct from its inhibition of fungal Cyp51. patsnap.combohrium.com
Key areas of non-clinical repurposing research include itraconazole's potential as an anti-angiogenic agent. Studies have shown that itraconazole can inhibit endothelial cell proliferation, migration, and tube formation, processes essential for the formation of new blood vessels that tumors require for growth. aacrjournals.orgnih.govnih.govresearchgate.netmdpi.com The proposed mechanisms for this anti-angiogenic activity include interference with signaling pathways like VEGF (Vascular Endothelial Growth Factor). nih.govresearchgate.net
Itraconazole has also been found to inhibit the Hedgehog signaling pathway, a pathway that is dysregulated in various cancers and contributes to tumor growth and survival. aacrjournals.orgecancer.orgbohrium.comfrontiersin.orgiiarjournals.orgsci-hub.se Preclinical studies have demonstrated that itraconazole can suppress Hedgehog pathway activity by targeting Smoothened (SMO), a key component of this pathway. aacrjournals.orgbohrium.comfrontiersin.orgsci-hub.se
Furthermore, research explores other potential anticancer mechanisms, such as the induction of autophagy and the reversal of multidrug resistance mediated by efflux pumps like P-glycoprotein in cancer cells. nih.govresearchgate.netresearchgate.netfrontiersin.org Preclinical studies in various cancer cell lines and animal xenograft models are conducted to evaluate the efficacy and mechanisms of itraconazole in inhibiting tumor growth, inducing apoptosis, and affecting other cancer-related processes. aacrjournals.orgnih.govmdpi.comfrontiersin.org This non-clinical repurposing research highlights the multifaceted biological activities of itraconazole beyond its primary antifungal function.
Advanced Formulation Science Principles for Itraconazole
Physicochemical Principles Governing Formulation Design
Itraconazole's physicochemical properties are central to the challenges and strategies in its formulation design. It is a weak base with a pKa of 3.7 and is highly hydrophobic, with a reported logP value around 6.8 dovepress.comsphinxsai.comnih.govmdpi.com. Its solubility is highly pH-dependent, showing increased solubility in acidic environments like gastric juice (approximately 4 µg/mL at pH 1.0) and significantly lower solubility as the pH increases dovepress.commdpi.comnih.gov. The crystalline form of ITZ has very low solubility in deionized water, reported to be less than 1 ng/L dovepress.com. This low solubility is the rate-limiting step for its absorption from the gastrointestinal tract dovepress.comsphinxsai.com. The molecule is a racemic mixture containing four stereoisomers due to three chiral carbons wikipedia.org. The melting point of pure ITZ is reported to be around 165 °C wikipedia.org. These properties necessitate specific formulation approaches to improve dissolution and subsequent absorption.
Intermolecular Interactions in Multicomponent Formulated Systems
Intermolecular interactions between Itraconazole (B105839) and excipients play a crucial role in the performance and stability of formulations. In solid dispersions, interactions such as hydrogen bonding and van der Waals forces between ITZ and polymers or other matrix materials can influence the amorphous state stability and prevent recrystallization researchgate.netucl.ac.ukhku.hk. For instance, studies have shown that the selection of polymers can impact the intermolecular interactions with ITZ molecules in solution, affecting supersaturation stabilization nih.gov. FTIR spectroscopy can be used to reveal these interactions, such as changes in bond stretching frequencies indicating interactions between ITZ and formulation components like surfactin (B1297464) A in micelles mdpi.comhku.hk. The formation of pharmaceutical cocrystals involves non-covalent interactions, such as hydrogen bonds, between ITZ and co-formers, leading to modified crystal lattice structures and altered physicochemical properties nih.govhku.hk.
Strategies for Enhancing Intrinsic Solubility and Bioavailability at a Theoretical and Material Science Level
Enhancing the intrinsic solubility and bioavailability of Itraconazole primarily revolves around overcoming its poor aqueous solubility and dissolution rate. Several strategies are employed at both theoretical and material science levels:
Amorphous Solid Dispersions (ASDs): Forming ASDs involves dispersing ITZ in an amorphous state within a polymer matrix. This disorganised structure has a higher free energy, leading to enhanced apparent solubility and dissolution rate compared to the crystalline form sphinxsai.commdpi.comresearchgate.netrsc.org. Techniques like hot-melt extrusion (HME) and spray drying are used to prepare ASDs mdpi.comsphinxsai.commdpi.comnih.govrsc.org. The choice of polymer and drug loading significantly impacts the stability of the amorphous form and the degree of solubility enhancement mdpi.comresearchgate.netmdpi.compharmaexcipients.com.
Particle Size Reduction: Reducing the particle size of ITZ to the nanoscale (nanosuspensions or nanocrystals) increases the surface area available for dissolution, thereby enhancing the dissolution rate and potentially bioavailability nih.govrsc.orgresearchgate.netdntb.gov.ua. Techniques like media milling and sonoprecipitation are used for nanocrystal preparation researchgate.netdntb.gov.ua.
Pharmaceutical Cocrystals: Cocrystallization with suitable co-formers can modify the crystal lattice of ITZ through non-covalent interactions, leading to improved solubility, dissolution rate, and micromeritic properties nih.govhku.hk.
Lipid-Based Formulations: Utilizing lipid excipients in formulations like solid lipid dispersions, nanoemulsions, or micelles can enhance the solubility and absorption of lipophilic drugs like ITZ by promoting dispersion and potentially bypassing some limitations of aqueous solubility in the gastrointestinal tract sphinxsai.commdpi.commdpi.comtbzmed.ac.irnih.gov.
Supersaturation Stabilization: Strategies focusing on creating and maintaining a supersaturated solution of ITZ, particularly in the less acidic environment of the small intestine where absorption primarily occurs, are crucial mdpi.comnih.gov. Polymers can act as precipitation inhibitors to stabilize the supersaturated state nih.gov.
Research findings demonstrate the effectiveness of these strategies. For example, ASDs prepared by HME with soluplus® showed significantly enhanced ITZ solubility mdpi.com. An optimized cocrystal formulation demonstrated a substantial increase in solubility in both acidic and neutral pH compared to pure ITZ nih.gov. Nanosuspensions have shown higher drug release compared to pure drug and marketed formulations in dissolution studies nih.gov.
Here is a data table illustrating solubility enhancement with different polymers in ASDs:
| Polymer | Solubility of ITZ (µg/mL) in pH 1.2 medium (24h) |
| Pure ITZ | < 1 (approximate) |
| Soluplus® | 236.2 |
| HPC-EF | 120.0 |
| XL-10 | 329.1 |
| HPMC-AS | 26.8 (at pH 1.2) |
Note: Data compiled from search result mdpi.com. Solubility of pure ITZ is reported as <1 ng/L in deionized water dovepress.com, and approximately 4 µg/mL at pH 1.0 dovepress.com. The table above uses data from a specific study at pH 1.2.
Principles of Solid and Liquid Formulation Systems (e.g., colloidal systems, emulsions, suspensions)
Itraconazole is formulated in various solid and liquid systems to improve its delivery and absorption.
Solid Formulations: These include capsules, tablets, and solid dispersions. Solid dispersions, particularly amorphous solid dispersions, are a key strategy for ITZ to enhance dissolution sphinxsai.commdpi.comnih.gov. Hot-melt extrusion is a common technique for preparing solid dispersions in the form of extrudates, which can then be processed into tablets or pellets mdpi.commdpi.comnih.govresearchgate.net. The physical state of ITZ within the solid dispersion (amorphous or crystalline) is critical for its dissolution behavior mdpi.comresearchgate.net.
Liquid Formulations: These encompass oral solutions, suspensions, emulsions, and colloidal systems like nanosuspensions and micelles researchgate.netnih.govmdpi.comtbzmed.ac.irnih.gov.
Suspensions: These are coarse dispersions of solid drug particles in a liquid medium nih.govmhmedical.com. While simple to prepare, maintaining physical stability against settling and aggregation can be challenging kinampark.com. Nanosuspensions, with drug particles in the nanoscale range, offer improved dissolution due to increased surface area nih.govdntb.gov.ua.
Emulsions: These are dispersions of one immiscible liquid phase within another, stabilized by surfactants mhmedical.comkinampark.com. Nanoemulsions, with droplet sizes in the nanoscale, can be used for topical or oral delivery of lipophilic drugs like ITZ, enhancing solubility and permeation tbzmed.ac.ir.
Colloidal Systems: This category includes nanosuspensions, micelles, and liposomes mdpi.comnih.govmhmedical.com. Micelles, formed by surfactants above their critical micelle concentration, can solubilize hydrophobic drugs within their core mdpi.com. ITZ-loaded micelles have been explored to enhance antifungal activity and reduce toxicity mdpi.com.
The design of these systems involves careful consideration of particle size, surface properties, and the interactions between the drug, the dispersion medium, and stabilizing agents dntb.gov.uamhmedical.comkinampark.com.
Role of Excipients and Additives in Modulating Compound Behavior within Formulations
Excipients and additives are critical in Itraconazole formulations, modulating its behavior and enhancing its performance. Their roles include:
Solubilizers and Dissolution Enhancers: Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), hydroxypropyl-β-cyclodextrin (HP-β-CD), Soluplus®, and HPMC-AS are used in solid dispersions to maintain ITZ in an amorphous state and improve its dissolution rate mdpi.commdpi.comnih.govresearchgate.net. Surfactants like polysorbate 80 and sodium dodecyl sulfate (B86663) are used in nanosuspensions and micelles to stabilize particles and enhance solubility mdpi.comdntb.gov.ua. Lipid excipients are used in lipid-based formulations for their solubilizing capacity sphinxsai.commdpi.comnih.gov.
Stabilizers: Polymers and surfactants help stabilize dispersed systems like nanosuspensions and emulsions, preventing aggregation and maintaining particle size dntb.gov.uakinampark.com. Polymers in amorphous solid dispersions inhibit the recrystallization of ITZ, maintaining the enhanced solubility over time researchgate.netpharmtech.com.
Modulators of Drug Release: Excipients can control the rate and extent of drug release from the formulation. For example, the type and amount of polymer in solid dispersions can influence the dissolution profile nih.govmdpi.com. In topical formulations, excipients can affect skin permeation and retention rjtcsonline.com.
Processing Aids: Excipients facilitate manufacturing processes like hot-melt extrusion and tableting mdpi.commdpi.compharmaexcipients.comresearchgate.net. For instance, polymers can improve the processability of drug-polymer mixtures during HME mdpi.comresearchgate.net. In tableting, excipients like binders, disintegrants, and lubricants are used, and their selection is crucial, especially when formulating amorphous solid dispersions, to ensure proper disintegration and dissolution mdpi.compharmaexcipients.com. Inorganic salts have been investigated to enhance the disintegration and dissolution of tablets containing ITZ amorphous solid dispersions by preventing polymer gelation pharmaexcipients.com.
The judicious selection and combination of excipients are essential for developing stable and effective Itraconazole formulations that overcome its inherent solubility and bioavailability challenges researchgate.netmdpi.compharmaexcipients.commdpi.com.
Analytical Methodologies for Itraconazole and Its Metabolites in Research
Advanced Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of itraconazole (B105839) and its metabolites in research. Various reversed-phase HPLC methods have been developed and validated for the determination of itraconazole and its primary active metabolite, hydroxyitraconazole (B3325177), in biological matrices such as human plasma and serum, as well as in bulk drug and pharmaceutical formulations. globalresearchonline.netresearchgate.netresearchgate.netoup.comijrrjournal.comscholarsresearchlibrary.comjocpr.comnih.govnih.gov
These methods typically employ C18 stationary phases, which provide effective separation of the relatively non-polar itraconazole and its metabolites. globalresearchonline.netresearchgate.netresearchgate.netoup.comijrrjournal.comscholarsresearchlibrary.comjocpr.comnih.govnih.gov Mobile phases often consist of mixtures of organic solvents like acetonitrile (B52724) or methanol (B129727) and aqueous buffers or acidified water. globalresearchonline.netresearchgate.netresearchgate.netoup.comscholarsresearchlibrary.comjocpr.comnih.gov The specific composition and pH of the mobile phase are optimized to achieve adequate resolution and peak shape. Flow rates are typically maintained at around 1 mL/min, although some methods utilize lower flow rates for improved efficiency or compatibility with detection systems. globalresearchonline.netresearchgate.netoup.comscholarsresearchlibrary.comjocpr.com
Detection is commonly performed using UV-Visible spectrophotometry, often at wavelengths around 260-264 nm, where itraconazole exhibits significant absorbance. globalresearchonline.netresearchgate.netscholarsresearchlibrary.comnih.govjetir.orgresearchgate.net Fluorescence detection has also been employed, offering enhanced sensitivity for the simultaneous determination of itraconazole and hydroxyitraconazole in plasma, with excitation and emission wavelengths set at 264 nm and 380 nm, respectively. researchgate.netnih.gov
Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved chromatographic resolution compared to conventional HPLC, and UPLC-MS/MS methods have been developed for the simultaneous quantification of multiple antifungal agents, including itraconazole and hydroxyitraconazole, in human plasma within short run times. jocpr.comnih.govasm.org
Sample preparation is a critical step in chromatographic analysis, especially for biological samples. Techniques such as liquid-liquid extraction and protein precipitation are commonly used to isolate itraconazole and its metabolites from the matrix before chromatographic injection. researchgate.netresearchgate.netnih.govnih.govasm.orginnovareacademics.inresearchgate.netinnovareacademics.inscholarsresearchlibrary.com Solid-phase extraction is another technique employed for sample cleanup and enrichment. researchgate.netinnovareacademics.ininnovareacademics.inscholarsresearchlibrary.comthieme-connect.com
Research findings highlight the successful application of HPLC methods for the quantitative estimation of itraconazole in various research contexts. For instance, an RP-HPLC method for itraconazole in bulk and capsule dosage forms demonstrated linearity over a concentration range of 10-60 µg/ml with a correlation coefficient (r²) of 0.996. globalresearchonline.net Another HPLC method for simultaneous determination of itraconazole and hydroxyitraconazole in human plasma showed linearity from 5.0 to 500 ng/ml with r² greater than 0.98. researchgate.netnih.gov
High-Resolution Spectrometric Techniques for Structural Elucidation (e.g., Mass Spectrometry, NMR Spectroscopy)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), provides highly sensitive and selective detection and structural information for itraconazole and its metabolites. researchgate.netresearchgate.netjocpr.comnih.govasm.orginnovareacademics.inresearchgate.netinnovareacademics.inscholarsresearchlibrary.comthieme-connect.comresearchgate.netnih.govpsu.eduthermofisher.comtandfonline.com LC-MS/MS is widely used in research for the quantification of itraconazole and hydroxyitraconazole in complex biological matrices, enabling accurate determination of their concentrations in pharmacokinetic and metabolic studies. researchgate.netnih.govasm.orginnovareacademics.inresearchgate.netinnovareacademics.inscholarsresearchlibrary.comthieme-connect.comnih.govpsu.edutandfonline.com
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is a common approach, where specific precursor-to-product ion transitions are monitored for enhanced selectivity and sensitivity. researchgate.netnih.govasm.orginnovareacademics.inresearchgate.netinnovareacademics.intandfonline.com Electrospray ionization (ESI), typically in positive ion mode (ESI+), is frequently used to ionize itraconazole and its metabolites. researchgate.netnih.govasm.orgthieme-connect.comtandfonline.com
Mass spectrometry is also crucial for the identification and structural elucidation of itraconazole metabolites. While hydroxyitraconazole is the major active metabolite, other metabolites like keto-itraconazole and N-desalkylitraconazole have also been identified. globalresearchonline.netinnovareacademics.inwikipedia.orghiv.govresearchgate.net High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of elemental composition and structural confirmation. frontiersin.org PaperSpray tandem mass spectrometry is an emerging technique offering rapid, direct analysis of antifungal drugs like itraconazole in biological fluids for clinical research. thermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and characterization of itraconazole. Both solution-state and solid-state NMR have been applied in research. 1H-NMR spectroscopy is used to confirm the identity and purity of extracted itraconazole by comparing its spectrum to that of a standard. frontiersin.org Solid-state NMR, such as 13C 2D PASS MAS SSNMR, provides insights into the detailed internal structure and dynamics of solid itraconazole, which can be relevant to understanding its physical properties and behavior in formulations. acs.orgjst.go.jpacs.org Time-domain NMR (TD-NMR) has been explored to investigate the relationship between the chemical stability of itraconazole adsorbed on silica (B1680970) and its NMR relaxation properties. jst.go.jp NMR and mass spectroscopy are also used in the characterization of itraconazole complexes studied for improved solubility and efficacy. scielo.br
Development of In Vitro Assays for Pharmacodynamic and Metabolic Studies
In vitro assays play a vital role in understanding the pharmacodynamics and metabolism of itraconazole. These assays are used to investigate its mechanism of action, assess its interaction with drug-metabolizing enzymes, and study the activity and formation of its metabolites.
In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol (B1671047), a key component of fungal cell membranes, which is its primary mechanism of antifungal action. hiv.govfda.gov
Metabolic studies using in vitro systems, such as liver microsomes or recombinant enzymes, have shown that itraconazole is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. innovareacademics.inhiv.govresearchgate.netfda.govtandfonline.comfrontiersin.org These studies are crucial for identifying the enzymes involved in itraconazole metabolism and for assessing the potential for drug-drug interactions. High-throughput microtiter assays have been used to determine if itraconazole acts as a substrate or inhibitor of various CYP450 isoenzymes. tandfonline.com Research has shown that itraconazole can inhibit CYP3A4. tandfonline.comfrontiersin.org
In vitro assays are also used to study the formation of itraconazole metabolites. Hydroxyitraconazole is the main metabolite formed through side-chain hydroxylation mediated by CYP3A4. innovareacademics.inhiv.govresearchgate.netfda.gov In vitro experiments have investigated the stereoselective metabolism of itraconazole by CYP3A4, revealing that only certain stereoisomers are metabolized to hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ. researchgate.net
Furthermore, in vitro assays are employed to evaluate the antifungal activity of itraconazole and its metabolites against various fungal species and to investigate mechanisms of resistance. hiv.govfda.gov
Method Validation for Research Applications
Rigorous method validation is essential to ensure the reliability, accuracy, and consistency of analytical methods used in itraconazole research. Validation is typically performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), the U.S. Food and Drug Administration (USFDA), and the European Medicines Agency (EMEA). globalresearchonline.netresearchgate.netijrrjournal.comjocpr.comnih.govjetir.orginnovareacademics.ininnovareacademics.inscholarsresearchlibrary.comthieme-connect.comnih.govijrpr.com
Key validation parameters assessed include:
Specificity: The ability of the method to accurately measure the analyte(s) of interest in the presence of other components in the sample matrix, such as endogenous substances or other drugs/metabolites. globalresearchonline.netresearchgate.netresearchgate.netijrrjournal.comjetir.org
Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range. globalresearchonline.netijrrjournal.comnih.govnih.govjetir.orginnovareacademics.inresearchgate.netinnovareacademics.inscholarsresearchlibrary.compsu.edutandfonline.comijrpr.com Calibration curves are constructed using a series of standards at different concentrations. globalresearchonline.net
Accuracy: The closeness of measured values to the true concentration of the analyte. globalresearchonline.netresearchgate.netresearchgate.netijrrjournal.comnih.govjetir.orginnovareacademics.inresearchgate.netinnovareacademics.inthieme-connect.compsu.edutandfonline.comijrpr.com This is often assessed by analyzing quality control samples at different concentration levels.
Precision: The reproducibility of the measurements under the same conditions (within-run or intra-day precision) and under different conditions (between-run or inter-day precision). globalresearchonline.netresearchgate.netresearchgate.netijrrjournal.comnih.govjetir.orginnovareacademics.inresearchgate.netinnovareacademics.inscholarsresearchlibrary.compsu.edutandfonline.comijrpr.com Precision is typically expressed as the relative standard deviation (%RSD).
Sensitivity: The capability of the method to detect and quantify low concentrations of the analyte. This is determined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). ijrrjournal.comjetir.orgresearchgate.netinnovareacademics.inscholarsresearchlibrary.compsu.edutandfonline.com
Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix. researchgate.netresearchgate.netjetir.orgscholarsresearchlibrary.com
Robustness and Ruggedness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (robustness) and its reproducibility when performed by different analysts or in different laboratories (ruggedness). globalresearchonline.netijrrjournal.comjetir.orginnovareacademics.ininnovareacademics.inijrpr.com
Validation studies for itraconazole analytical methods have reported successful outcomes, demonstrating acceptable levels of linearity, accuracy, and precision within specified ranges. globalresearchonline.netresearchgate.netresearchgate.netijrrjournal.comnih.govnih.govjetir.orginnovareacademics.inresearchgate.netinnovareacademics.inscholarsresearchlibrary.comthieme-connect.compsu.edutandfonline.comijrpr.com For example, reported linearity ranges for itraconazole and hydroxyitraconazole in plasma using LC-MS/MS include 1.08-403.28 ng/ml and 1.09-406.77 ng/ml, respectively, with correlation coefficients better than 0.99. innovareacademics.ininnovareacademics.in Recovery values are often reported to be above a certain percentage, such as 70% for HPLC-fluorescence methods researchgate.netnih.gov or around 50-85% for LC-MS/MS methods depending on the extraction method. researchgate.netscholarsresearchlibrary.com Incurred Sample Reanalysis (ISR) is also performed in clinical research studies to further confirm the reliability of the validated method for analyzing study samples. nih.gov
Table 1: Examples of Reported Linearity Ranges for Itraconazole and Hydroxyitraconazole
| Analyte | Matrix | Analytical Technique | Linearity Range | Correlation Coefficient (r²) | Source |
| Itraconazole | Bulk/Capsule | RP-HPLC (UV) | 10-60 µg/ml | 0.996 | globalresearchonline.net |
| Itraconazole | Human Plasma | HPLC (Fluorescence) | 5.0-500 ng/ml | > 0.98 | researchgate.netnih.gov |
| Hydroxyitraconazole | Human Plasma | HPLC (Fluorescence) | 5.0-500 ng/ml | > 0.98 | researchgate.netnih.gov |
| Itraconazole | Human Plasma | LC-MS/MS | 1.08-403.28 ng/ml | > 0.99 | innovareacademics.ininnovareacademics.in |
| Hydroxyitraconazole | Human Plasma | LC-MS/MS | 1.09-406.77 ng/ml | > 0.99 | innovareacademics.ininnovareacademics.in |
| Itraconazole | Human Plasma | LC-MS/MS | 1-500 ng/mL | > 0.9952 | researchgate.net |
| Itraconazole | Human Plasma | HPLC-ESI-MS/MS | 4-1000 ng/ml | 0.99 | tandfonline.com |
| Itraconazole | Human Plasma | LC-MS/MS | 0.301-151.655 ng/ml | ≤ 0.999 | scholarsresearchlibrary.com |
| Hydroxyitraconazole | Human Plasma | LC-MS/MS | 0.946-224.908 ng/ml | ≤ 0.999 | scholarsresearchlibrary.com |
Table 2: Examples of Reported Sensitivity (LLOQ) for Itraconazole and Hydroxyitraconazole in Plasma
| Analyte | Matrix | Analytical Technique | LLOQ (ng/mL) | Source |
| Itraconazole | Human Plasma | LC-MS/MS | 1 | nih.govnih.gov |
| Hydroxyitraconazole | Human Plasma | LC-MS/MS | 1 | nih.govnih.gov |
| Itraconazole | Human Plasma | LC-MS/MS | 3 | researchgate.net |
| Hydroxyitraconazole | Human Plasma | LC-MS/MS | 6 | researchgate.net |
| Itraconazole | Human Plasma | LC-MS/MS | 1.0 | innovareacademics.inpsu.edu |
| Hydroxyitraconazole | Human Plasma | LC-MS/MS | 2.0 | innovareacademics.inpsu.edu |
| Itraconazole | Human Plasma | LC-MS/MS | 1 | researchgate.net |
| Itraconazole | Human Plasma | HPLC-ESI-MS/MS | 3.54 | tandfonline.com |
| Itraconazole | Human Plasma | LC-MS/MS | 0.301 | scholarsresearchlibrary.com |
| Hydroxyitraconazole | Human Plasma | LC-MS/MS | 0.946 | scholarsresearchlibrary.com |
| Itraconazole | Human Plasma | UPLC-MS/MS | 10 | asm.org |
| Hydroxyitraconazole | Human Plasma | UPLC-MS/MS | 10 | asm.org |
Q & A
Q. How to ensure ethical rigor when studying this compound in vulnerable populations (e.g., elderly, pediatric)?
- Methodological Answer: Establish pediatric dosing using allometric scaling (e.g., weight-based adjustments from adult PK data). Include independent data safety monitoring boards (DSMBs) for interim analyses. Adhere to EMA/FDA guidelines for geriatric studies, focusing on QT interval monitoring and drug-drug interaction screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
